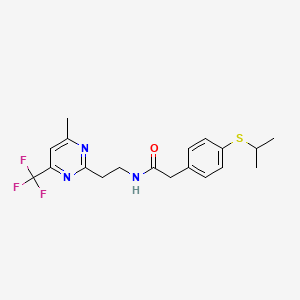

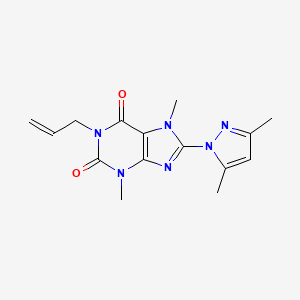

![molecular formula C16H14N2OS2 B2962105 (E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one CAS No. 691869-00-8](/img/structure/B2962105.png)

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one, or BSI-Tz, is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. BSI-Tz has been studied for its ability to inhibit the activity of certain enzymes and proteins, as well as its potential to modulate the activity of certain receptors. This small molecule has shown promise in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Antimicrobial Activity

Studies have synthesized novel classes of derivatives similar to the target compound, demonstrating significant antimicrobial activities against various microorganisms. For instance, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[1,3,4]thiadiazoles were shown to have antibacterial and antifungal activities (Belavagi et al., 2015). Another study reported the synthesis of 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives with significant levels of antimicrobial activity (Kaplancıklı et al., 2004).

Anti-inflammatory and Antitumor Effects

The anti-inflammatory activity was observed in isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles, which showed higher potencies in an adjuvant arthritic rat assay, indicating potential applications in anti-inflammatory drug development (Lantos et al., 1984). Furthermore, a study on thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety revealed marked in vitro antitumor activity against several human cancer cell lines, suggesting their potential in anticancer therapy (El‐All et al., 2015).

properties

IUPAC Name |

(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-12(19)7-8-14-15(17-16-18(14)9-10-20-16)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKDRHPDBKTMAS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(N=C2N1C=CS2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(N=C2N1C=CS2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

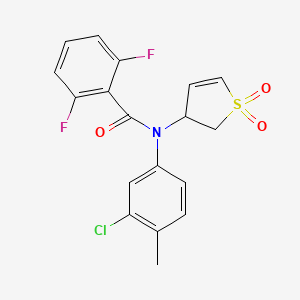

![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)

![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

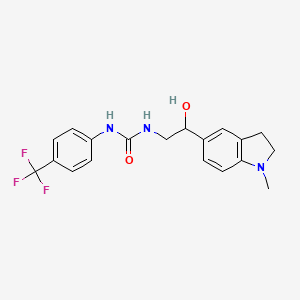

![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

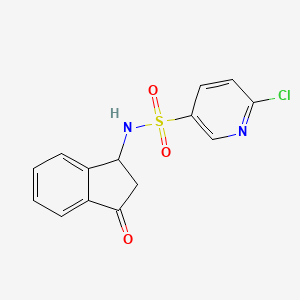

![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)

![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)